

Comparative NMR Spectral Analysis of 6-Bromo-2-pyridinecarbonitrile and Analogs

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Compound of Interest

Compound Name: **6-Bromo-2-pyridinecarbonitrile**

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the ^1H and ^{13}C NMR Spectra of **6-Bromo-2-pyridinecarbonitrile** with Chloro and Cyano Analogs.

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for **6-Bromo-2-pyridinecarbonitrile** and two structurally related alternatives: 2-Chloro-6-cyanopyridine and 2,6-Dicyanopyridine. Understanding the distinct spectral features of these compounds is crucial for their unambiguous identification and characterization in research and drug development settings. This document presents a combination of experimental and predicted NMR data to facilitate this comparison.

Quantitative NMR Data Comparison

The following table summarizes the ^1H and ^{13}C NMR spectral data for **6-Bromo-2-pyridinecarbonitrile**, 2-Chloro-6-cyanopyridine, and 2,6-Dicyanopyridine. The data for **6-Bromo-2-pyridinecarbonitrile** is derived from experimental spectra, while the data for the analogs are predicted values to provide a comparative framework.

Compound	Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Atom Assignment	Data Source
6-Bromo-2-pyridinecarbonitrile	1H	~7.95	t	~7.9	H4	Experimental [1]
	1H	~7.85	d	~7.7	H3	Experimental [1]
	1H	~7.75	d	~8.1	H5	Experimental [1]
	13C	142.1	C	-	C6	Predicted
	13C	140.5	CH	-	C4	Predicted
	13C	131.0	CH	-	C5	Predicted
	13C	129.5	C	-	C2	Predicted
	13C	122.1	CH	-	C3	Predicted
	13C	116.8	C	-	CN	Predicted
2-Chloro-6-cyanopyridine	1H	7.92	t	7.9	H4	Predicted
	1H	7.78	d	7.7	H3	Predicted
	1H	7.69	d	8.1	H5	Predicted
	13C	151.8	C	-	C6	Predicted
	13C	140.2	CH	-	C4	Predicted
	13C	132.4	C	-	C2	Predicted
	13C	129.1	CH	-	C5	Predicted
	13C	121.2	CH	-	C3	Predicted
	13C	116.3	C	-	CN	Predicted

2,6-						
Dicyanopyr idine	1H	8.21	t	7.9	H4	Predicted
1H	8.00	d	7.9	H3, H5	Predicted	
13C	140.8	CH	-	C4	Predicted	
13C	135.2	C	-	C2, C6	Predicted	
13C	125.7	CH	-	C3, C5	Predicted	
13C	115.6	C	-	CN	Predicted	

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small molecules like **6-Bromo-2-pyridinecarbonitrile** is detailed below.

1. Sample Preparation:

- Analyte Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.
- Mass: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a larger sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
- Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices for this class of compounds. Use approximately 0.6-0.7 mL of the solvent.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
- NMR Tube: Use a clean, high-quality 5 mm NMR tube.
- Dissolution and Transfer: Dissolve the sample in the deuterated solvent containing TMS in a small vial. Once fully dissolved, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into the NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

- Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
- ^1H NMR Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
 - Number of Scans: Typically 8 to 16 scans are sufficient.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 2-4 seconds.
- ^{13}C NMR Parameters:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., ' zgpg30' on Bruker instruments).
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): 1-2 seconds.

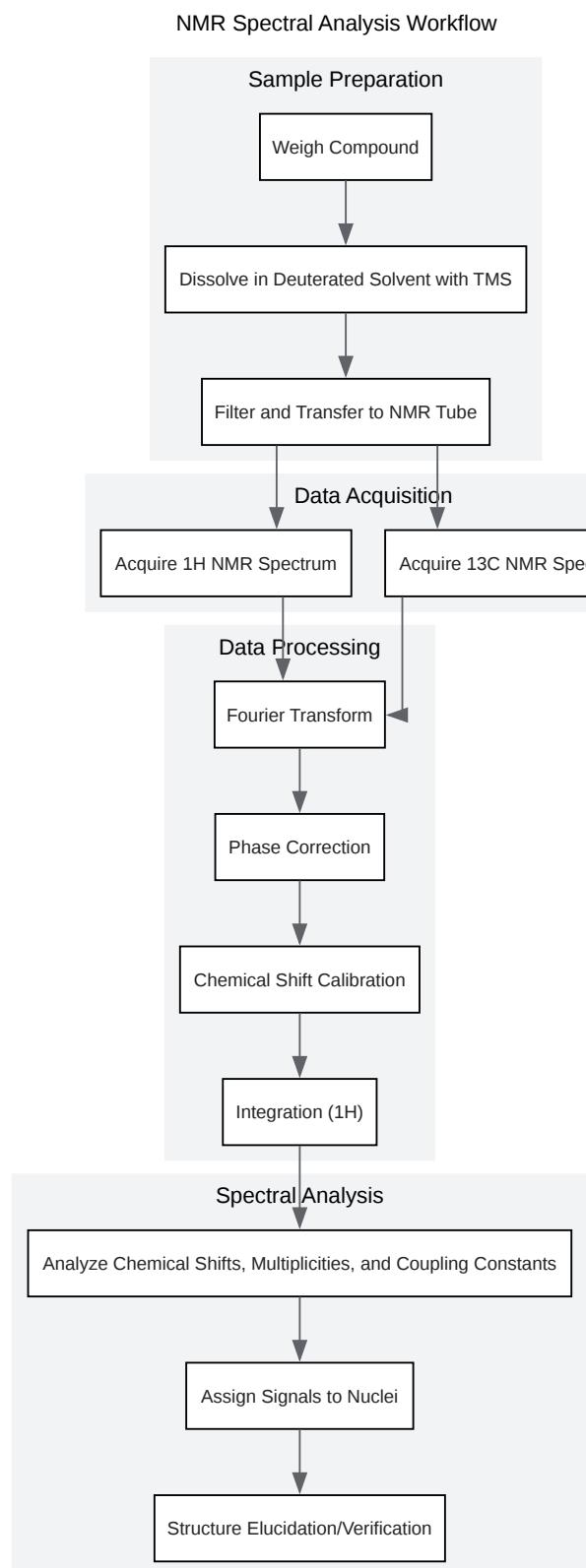
3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the ^1H NMR spectrum.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

The following diagrams illustrate the logical workflow of NMR spectral analysis and the structural comparison of the analyzed compounds.



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Caption: Workflow of NMR spectral analysis.

Structural Comparison of Analyzed Compounds

6-Bromo-2-pyridinecarbonitrile

2-Chloro-6-cyanopyridine

2,6-Dicyanopyridine

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References

- 1. CASCADE [nova.chem.colostate.edu]
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